4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide 4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1020488-65-6
VCID: VC8193615
InChI: InChI=1S/C20H15BrN4OS/c1-13-11-18(23-19(26)15-7-9-16(21)10-8-15)25(24-13)20-22-17(12-27-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,26)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4
Molecular Formula: C20H15BrN4OS
Molecular Weight: 439.3 g/mol

4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

CAS No.: 1020488-65-6

Cat. No.: VC8193615

Molecular Formula: C20H15BrN4OS

Molecular Weight: 439.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide - 1020488-65-6

Specification

CAS No. 1020488-65-6
Molecular Formula C20H15BrN4OS
Molecular Weight 439.3 g/mol
IUPAC Name 4-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C20H15BrN4OS/c1-13-11-18(23-19(26)15-7-9-16(21)10-8-15)25(24-13)20-22-17(12-27-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,26)
Standard InChI Key LPRXOXRNLOIYEU-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4
Canonical SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises three primary moieties:

  • A 4-bromobenzamide group providing electrophilic reactivity.

  • A 3-methyl-1H-pyrazole ring serving as a central scaffold.

  • A 4-phenylthiazole subunit contributing aromatic and hydrogen-bonding capabilities.

The IUPAC name, 4-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide, reflects this arrangement. Key structural identifiers include:

PropertyValue
CAS No.1020488-65-6
Molecular FormulaC20H15BrN4OS\text{C}_{20}\text{H}_{15}\text{BrN}_4\text{OS}
Molecular Weight439.3 g/mol
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4
InChIKeyLPRXOXRNLOIYEU-UHFFFAOYSA-N

The bromine atom at the para position of the benzamide group distinguishes it from isomers like 2-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS No. 1020488-62-3), which exhibits divergent physicochemical properties.

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit protocols for this compound remain unpublished, analogous pyrazole-thiazole derivatives are typically synthesized via:

  • Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition.

  • Thiazole Coupling: Hantzsch thiazole synthesis using α-haloketones and thioureas.

  • Benzamide Introduction: Amidation of the pyrazole amine with 4-bromobenzoyl chloride.

A hypothetical route involves:

  • Synthesis of 3-methyl-1H-pyrazol-5-amine.

  • Coupling with 4-phenylthiazole-2-carboxylic acid to form the pyrazole-thiazole core.

  • Reaction with 4-bromobenzoyl chloride under Schotten-Baumann conditions.

Spectroscopic Characterization

Critical analytical data for structural confirmation include:

TechniqueExpected Findings
1H^1\text{H}-NMR- Pyrazole H: δ 6.2–6.5 ppm (singlet)
- Thiazole H: δ 7.3–7.5 ppm (multiplet)
- Benzamide NH: δ 10.1 ppm (broad)
IR Spectroscopy- C=O stretch: ~1680 cm1^{-1}
- N-H bend: ~1550 cm1^{-1}
- C-Br stretch: ~560 cm1^{-1}
Mass SpectrometryMolecular ion peak at m/z 439.3 (M+^+) with isotopic pattern confirming bromine
Parameter4-Bromo Isomer2-Bromo Isomer
LogP3.8 (predicted)3.5 (predicted)
Solubility (µg/mL)<10 in aqueous buffer~15 in aqueous buffer
Protein Binding92% (estimated)88% (estimated)

The increased hydrophobicity of the 4-bromo derivative could improve blood-brain barrier penetration, making it a candidate for neurotherapeutic research.

Research Applications and Future Directions

Drug Discovery

This compound serves as:

  • A kinase inhibitor scaffold: Modifiable bromine site allows Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores.

  • A probe for chemical biology: Fluorescent tagging via amide substitution could elucidate target engagement in cellular assays.

Synthetic Challenges

Key hurdles include:

  • Regioselectivity: Ensuring single-isomer formation during pyrazole-thiazole coupling.

  • Stability: Susceptibility to hydrolytic cleavage of the benzamide bond under acidic conditions.

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